![molecular formula C7H12O2 B13578599 5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
5-Methyl-1,6-dioxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,6-dioxaspiro[2.5]octane is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through one common atom. This compound is primarily used in research and industrial applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,6-dioxaspiro[2.5]octane can be achieved through various methods. One common method involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The industrial production methods are designed to be scalable and cost-effective, meeting the demands of research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,6-dioxaspiro[2.5]octane undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and ring-opening reactions. For example, it reacts with nucleophiles such as methanol, phenols, thiols, and thiourea, leading to the fission of the oxirane ring .
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For instance, the reaction with methanol in the presence of concentrated sulfuric acid at low temperatures results in the formation of 4-hydroxy-4-(methoxymethyl)tetrahydropyran . Similarly, reactions with phenols in a sodium hydroxide solution at elevated temperatures yield 4-hydroxy-4-(aryloxymethyl)tetrahydropyrans .
Major Products Formed: The major products formed from these reactions include various hydroxy and methoxy derivatives of tetrahydropyran. These products are often of interest due to their potential biological activity and applications in organic synthesis .
Applications De Recherche Scientifique
5-Methyl-1,6-dioxaspiro[2.5]octane has a wide range of applications in scientific research. It is used in the synthesis of degradable resin monomers, which are important in the development of photoresist materials for lithography . Additionally, its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and drug development .
Mécanisme D'action
The mechanism of action of 5-Methyl-1,6-dioxaspiro[2.5]octane involves the fission of the oxirane ring when it reacts with nucleophiles. This reaction follows the Krasuskii rule, where the ring opens at the least substituted carbon atom . The resulting products can then undergo further reactions, leading to the formation of various functional derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-Methyl-1,6-dioxaspiro[2.5]octane include 1,6-dioxaspiro[2.5]octane and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione . These compounds share the spiro structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis, offering unique pathways for the creation of complex molecules.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-methyl-1,6-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C7H12O2/c1-6-4-7(5-9-7)2-3-8-6/h6H,2-5H2,1H3 |
Clé InChI |
JYRSMJSEYCVYTG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCO1)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
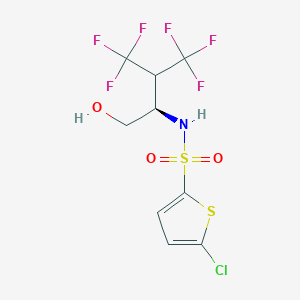
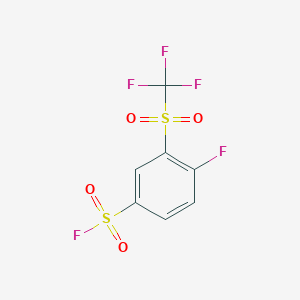

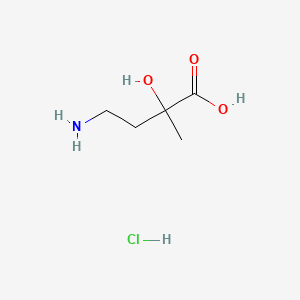
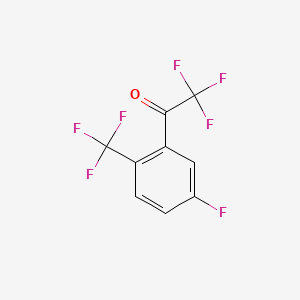
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
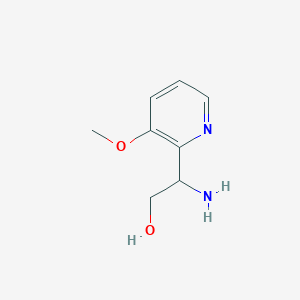
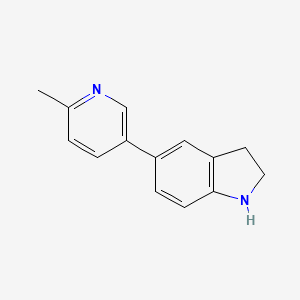
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
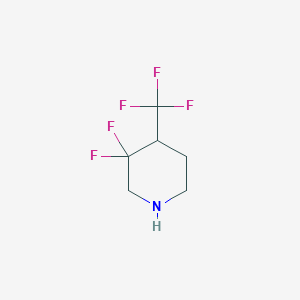
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
